2-Benzoyl-4,5-dimethoxybenzene-1-thiol
Description
Properties
Molecular Formula |
C15H14O3S |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(4,5-dimethoxy-2-sulfanylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O3S/c1-17-12-8-11(14(19)9-13(12)18-2)15(16)10-6-4-3-5-7-10/h3-9,19H,1-2H3 |
InChI Key |
OIOFSWNTTLYIPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)S)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-benzoyl-4,5-dimethoxybenzene-1-thiol with key analogues, focusing on molecular properties, synthetic pathways, and functional group effects. Data are synthesized from spectroscopic and elemental analysis reports (Table 1).
Table 1: Comparative Analysis of Selected Compounds
Key Observations
Substituent Effects on Reactivity and Stability
- The thiol group in this compound introduces higher nucleophilicity compared to carbamates or benzamides, which are stabilized by electron-withdrawing groups (e.g., carbonyls). This makes the thiol derivative more prone to oxidation or metal coordination .
- Methoxy groups in all compounds enhance solubility in polar aprotic solvents (e.g., DMSO) but reduce reactivity in electrophilic substitution due to steric hindrance and electron-donating effects .
Synthetic Efficiency Analogues like N-(2-benzoyl-4,5-dimethoxyphenethyl)benzamide are synthesized via NaBH₄-mediated reductive amination in methanol, achieving high yields (85–90%) due to mild reaction conditions and efficient purification .
Spectroscopic Signatures
- ¹H-NMR : The thiol proton in this compound is expected to resonate near δ 1.5–2.5 ppm (broad), distinct from amide NH signals (δ 6.0–8.0 ppm) in carbamate or benzamide derivatives .
- ¹³C-NMR : The benzoyl carbonyl carbon (C=O) appears at ~δ 195–200 ppm across all analogues, while methoxy carbons are consistent at δ 55–60 ppm .
Purity and Analytical Data
- Purity levels for thiol-containing compounds (95%) are slightly lower than those of amide derivatives (>95%), likely due to thiol oxidation byproducts or residual solvents .
Research Implications and Limitations
- Pharmacological Potential: Thiol-containing analogues may exhibit enhanced metal-binding capacity, useful in designing enzyme inhibitors or radiopharmaceuticals. However, their instability under oxidative conditions limits in vivo applications without protective prodrug strategies.
- Gaps in Data : Direct experimental data for this compound (e.g., NMR spectra, synthetic yields) are absent in the provided evidence, necessitating further primary research.
Q & A
Q. Table 1. Optimized Synthetic Conditions
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility of thiol precursor |
| Temperature | 100°C | Balances reaction rate vs. decomposition |
| Catalyst | 10 mol% FeCl₃ | Enhances acylation efficiency |
| Reaction Time | 12 hr | >95% conversion (HPLC) |
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Purity Retention | Major Degradant |
|---|---|---|
| 40°C/75% RH, 14 days | 92% | Disulfide dimer |
| Light exposure (300 lux) | 85% | Sulfonic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
